

The chemical structure and properties of S-(+)-GABOB.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S-(+)-GABOB

Cat. No.: B1674389

[Get Quote](#)

S-(+)-GABOB: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of S-(+)-4-Amino-3-hydroxybutanoic acid (**S-(+)-GABOB**). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

S-(+)-GABOB, an enantiomer of γ -amino- β -hydroxybutyric acid (GABOB), is a structural analogue of the principal inhibitory neurotransmitter, γ -aminobutyric acid (GABA).^[1] The introduction of a hydroxyl group at the third carbon atom creates a chiral center, resulting in two stereoisomers: **S-(+)-GABOB** and R-(-)-GABOB.^[2]

| Identifier | Value |
|-------------------|--|
| IUPAC Name | (3S)-4-amino-3-hydroxybutanoic acid[3] |
| Synonyms | (S)-4-Amino-3-hydroxybutyric acid, S-(+)-4-Amino-3-hydroxybutanoic acid, GABOB (beta-hydroxy-GABA)[4][5] |
| CAS Number | 7013-05-0[4] |
| Molecular Formula | C4H9NO3[4] |
| SMILES | O=C(O)C--INVALID-LINK--CN[3][6] |
| InChI Key | YQGDEPYFWUPGO-VKHMYHEASA-N[3] |

Physicochemical Properties

S-(+)-GABOB is a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |
|--------------------------------|----------------------------|-----------|
| Molecular Weight | 119.12 g/mol | [4][5] |
| Melting Point | 207-212 °C | [4][5] |
| Specific Rotation [α] | +17.2° (c=1.23, H2O) | [4] |
| Solubility | Soluble in water and DMSO. | [5][6] |

Biological Activity and Pharmacological Properties

S-(+)-GABOB is an endogenous metabolite of GABA and exhibits activity as a neurotransmitter, primarily through its interaction with GABA receptors.[3][6] It is recognized for its anticonvulsant properties.[1]

Receptor Binding Profile and Enantioselectivity

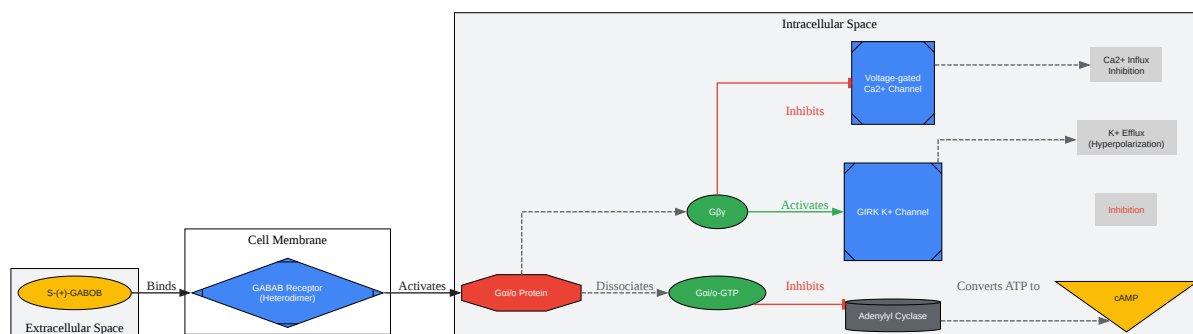
The stereochemistry of GABOB significantly influences its affinity and efficacy at different GABA receptor subtypes.

| Receptor Subtype | S-(+)-GABOB Activity | R-(-)-GABOB Activity |
|----------------------------------|--|---|
| GABAA Receptor | Higher affinity agonist | Lower affinity agonist |
| GABAB Receptor | Partial agonist | More potent agonist |
| GABAC Receptor (p1 wild-type) | Full agonist (EC50 = 45 μ M) | More potent agonist (EC50 = 19 μ M) |
| GABAC Receptor (p1 T244S mutant) | Competitive antagonist (KB = 204.0 \pm 14.3 μ M) | Weak partial agonist |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathways

As an agonist at GABA receptors, **S-(+)-GABOB** can modulate neuronal excitability through various signaling cascades. The activation of metabotropic GABAB receptors, for instance, initiates a G-protein-mediated signaling pathway.



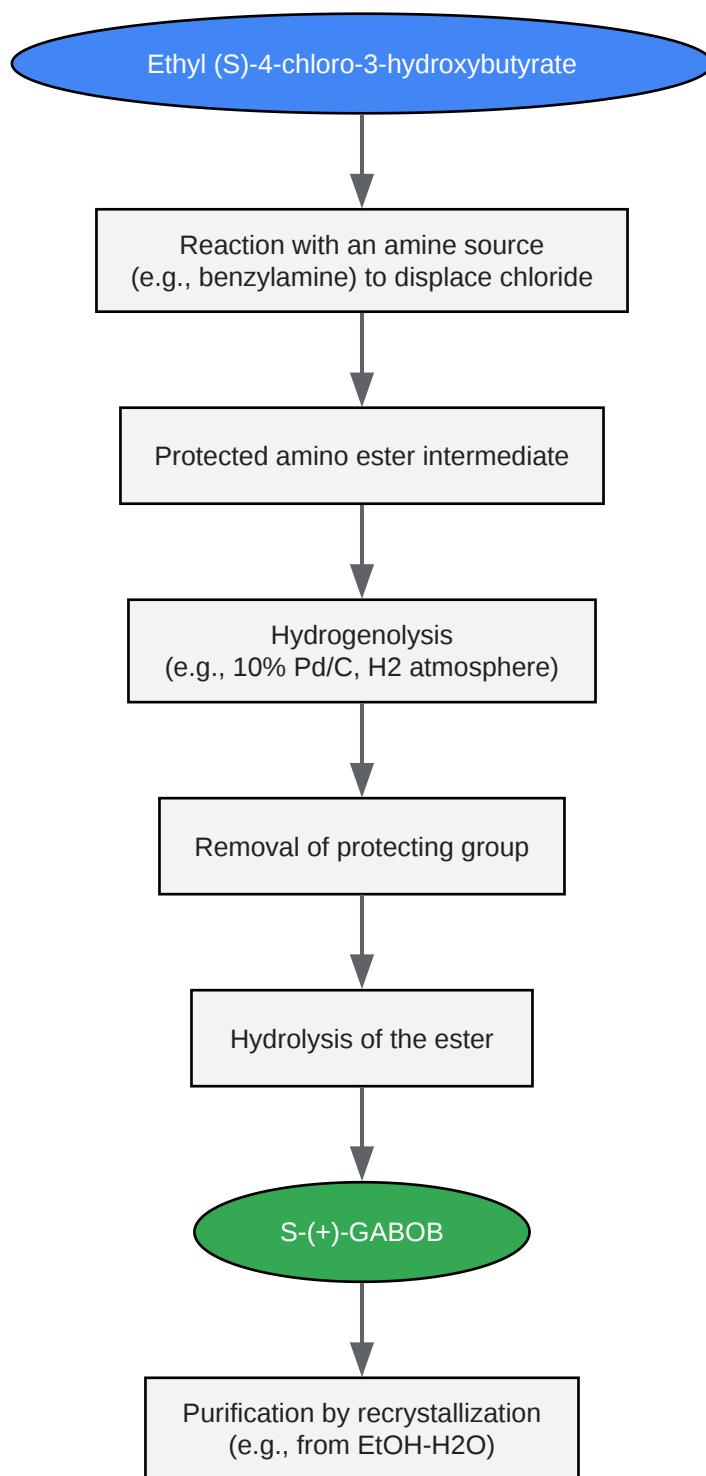
[Click to download full resolution via product page](#)

Caption: GABAB receptor signaling pathway activated by **S-(+)-GABOB**.

Experimental Protocols

Synthesis of S-(+)-GABOB

A common synthetic route to **S-(+)-GABOB** starts from ethyl (S)-4-chloro-3-hydroxybutyrate. The following is a generalized protocol based on published methods.^[4]



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **S-(+)-GABOB**.

Methodology:

- **Amination:** Ethyl (S)-4-chloro-3-hydroxybutyrate is reacted with a suitable amine to introduce the amino group. This step often involves the use of a protecting group for the amine.
- **Deprotection/Reduction:** The protecting group is removed, often concurrently with the reduction of any other necessary functional groups. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.^[4]
- **Hydrolysis:** The ester is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.
- **Purification:** The final product, **S-(+)-GABOB**, is purified, for example, by recrystallization from a solvent mixture like ethanol-water to yield a white solid.^[4]

Receptor Binding Assay (Conceptual)

To determine the binding affinity of **S-(+)-GABOB** to a specific GABA receptor subtype, a competitive radioligand binding assay can be employed.

Methodology:

- **Membrane Preparation:** Prepare crude synaptic membranes from a tissue source expressing the receptor of interest (e.g., rat brain) or from cell lines overexpressing a specific recombinant receptor subtype.
- **Incubation:** Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-GABA) and varying concentrations of **S-(+)-GABOB**.
- **Separation:** Separate the bound and free radioligand, typically by rapid filtration.
- **Quantification:** Measure the radioactivity of the filters to determine the amount of bound radioligand.
- **Data Analysis:** Plot the percentage of specific binding against the concentration of **S-(+)-GABOB**. The IC₅₀ (the concentration of **S-(+)-GABOB** that inhibits 50% of specific radioligand binding) can then be calculated and converted to a K_i (inhibition constant).

Conclusion

S-(+)-GABOB is a chiral molecule with distinct pharmacological properties that differ from its R-(-) enantiomer. Its activity as a GABA receptor agonist, particularly at GABAA and GABAC receptors, underscores its potential as a modulator of inhibitory neurotransmission. The detailed understanding of its structure, properties, and interactions with specific receptor subtypes is crucial for the development of novel therapeutics targeting the GABAergic system. Further research into its enantioselective actions will continue to provide valuable insights for rational drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. γ -Amino- β -hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0 [amp.chemicalbook.com]
- 5. bocsci.com [bocsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ (1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The chemical structure and properties of S-(+)-GABOB.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-gabob]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com